molecular formula C18H31BrS B1445339 2-Bromo-3-tetradecylthiophene CAS No. 500199-09-7

2-Bromo-3-tetradecylthiophene

Cat. No. B1445339
M. Wt: 359.4 g/mol
InChI Key: GOUPSYVDGUEWMF-UHFFFAOYSA-N
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Description

2-Bromo-3-tetradecylthiophene is a chemical compound with the molecular formula C₁₈H₃₁BrS . It appears as a colorless to red to green clear liquid . This compound belongs to the class of organic thiophenes , which are commonly used in various applications, including organic semiconductors.

Scientific Research Applications

Polymerization Processes

One significant application of 2-bromo-3-tetradecylthiophene and similar compounds is in polymerization processes. For example, the dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene has been successfully conducted using Herrmann's catalyst, resulting in high molecular weight and high regioregularity poly(3-hexylthiophene) in almost quantitative yield (Wang, Takita, Kikuzaki, & Ozawa, 2010).

Synthesis and Reactivity Studies

Various studies have focused on the synthesis and reactivity of thiophene derivatives. For instance, research on trihydrogermyl-substituted thiophenes demonstrates the potential for synthesizing complex organic compounds with unique properties (Riedmiller & Schmidbaur, 2000). Additionally, the synthesis of highly strained thiophenes, like 1,2,4,5-tetahydrodicyclobuta[b,d]thiophene, showcases the unusual reactivities due to ring strain, offering insights into novel organic compounds (Nakayama & Kuroda, 1993).

Photodynamic Therapy and Organic Electronics

Some derivatives of thiophenes, such as halogenated thieno[3, 2-b]thiophene fused BODIPYs, have shown potential in photodynamic therapy due to their photophysical properties and photocytotoxicity in certain cell lines (Sun et al., 2020). Moreover, functionalized linear acenes, including bromo- and hexyl-functionalized thiophenes, have been utilized in organic semiconductors, demonstrating high mobilities and effective thin-film transistor geometries (Tang et al., 2008).

Applications in Photovoltaic Devices

Compounds like α-bromo-ω-carboxystyryl poly(3-hexylthiophene) have been synthesized and used to functionalize nanoparticles for photovoltaic applications. Such studies indicate the potential of thiophene derivatives in improving the efficiency of solar cells (Boon et al., 2012).

properties

IUPAC Name

2-bromo-3-tetradecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-20-18(17)19/h15-16H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUPSYVDGUEWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736788
Record name 2-Bromo-3-tetradecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-tetradecylthiophene

CAS RN

500199-09-7
Record name 2-Bromo-3-tetradecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Tetradecylthiophene (5.6 g, 20 mmol) was dissolved in 30 mL of dry DMF. NBS (3.56 g, 20 mmol) was dissolved in 20 mL of DMF. At room temperature, the NBS solution was add to the 3-tetradecylthiophene solution dropwise. The reaction mixture was stirred in dark overnight. The reaction mixture was then poured onto ice, and then extracted with tert-butyl methyl ether (50 mL×3). The organic layer was collected and washed with half-brine (5×100 mL). After the organic layer was dried by MgSO4, the solvent was removed by rotary evaporation. The organic solution thus formed was dried by vacuum pump to give 2-bromo-3-tetradecylthiophene as a colorless oil. The product was used as is in the next step without further purification.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3.56 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MAM Leenen, F Cucinotta, W Pisula, J Steiger… - Polymer, 2010 - Elsevier
Three copolymers of benzo[1,2-b:4,5-b′]dithiophene and 3,3′-bis(alkyl)-5,5′-bithiophene (dodecyl, tetradecyl and hexadecyl side chains) have been synthesized through Stille …
Number of citations: 13 www.sciencedirect.com
J Vanderspikken, Q Liu, Z Liu… - Advanced Functional …, 2022 - Wiley Online Library
… Details of the synthesis of the thiophene precursors, 2-bromo-3-tetradecylthiophene (Th-R), and 2-bromo-3-(tetradecyloxy)thiophene (Th-OR), can be found in the Supporting Information…
Number of citations: 20 onlinelibrary.wiley.com
JA Dinser - 2013 - repositories.lib.utexas.edu
The majority of conjugated polymers are more stable as p-doped materials than n-doped materials. Stable n-doped polymers are still desirable and for all polymer OPVs, pLEDS, n-…
Number of citations: 2 repositories.lib.utexas.edu
M Gutierrez - 2015 - repositories.lib.utexas.edu
… Subsequent bromination at the 2position using N-bromosuccinimide (NBS) yielded 2-bromo-3-tetradecylthiophene. This was treated with magnesium to form a Grignard reagent, which …
Number of citations: 1 repositories.lib.utexas.edu

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